![molecular formula C23H27N5O2 B10998258 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10998258.png)
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine derivative and carboxylic acid derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Oncology
Research indicates that compounds similar to N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide exhibit antitumor properties. For instance, derivatives of indole have shown effectiveness against various solid tumors, including lung and colon cancers. The ability to inhibit tumor growth is attributed to their capacity to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Neuropharmacology
Indole-based compounds have been extensively studied for their neuroprotective effects. The interaction with neurotransmitter systems, particularly serotonin receptors, suggests potential applications in treating mood disorders and neurodegenerative diseases. Studies have shown that similar compounds can enhance cognitive function and provide neuroprotection against oxidative stress .
Case Study 1: Antitumor Activity
A study demonstrated that a related indole derivative exhibited significant antitumor activity in vitro against colon cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotective Effects
In another investigation, an indole derivative was evaluated for its neuroprotective properties in a mouse model of Alzheimer's disease. The results indicated that the compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential for development as a treatment for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its combination of an indole moiety, a piperazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Biological Activity
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24N4O4, with a molecular weight of 420.5 g/mol. The IUPAC name is N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide. The structure features an indole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H24N4O4 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI Key | ZGFSXEVIOKAEIO-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety allows for binding to receptors and enzymes, potentially modulating their activity. Research indicates that it may influence pathways related to oxidative stress and cell survival:
- Antioxidative Activity : Similar compounds have shown the ability to decrease reactive oxygen species (ROS) production and stabilize mitochondrial membrane potential, thereby promoting cell survival and reducing apoptosis through pathways like IL-6/Nrf2 signaling .
- Cell Signaling Modulation : The compound may act on pathways that regulate inflammation, immunity, and cellular proliferation due to its structural similarity to known bioactive molecules .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound:
- In Vitro Studies : Compounds with similar structures have demonstrated moderate to high potency against various cancer cell lines. For instance, derivatives exhibiting inhibitory effects on RET kinase have been linked to reduced cell proliferation in cancer models .
Neuroprotective Effects
Research has highlighted the neuroprotective properties associated with indole derivatives:
- Mechanistic Insights : Indole-based compounds have been shown to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Study 1: Antioxidative Effects
A study focused on a related compound demonstrated its ability to reduce oxidative damage at concentrations as low as 20 μM. The compound stabilized mitochondrial function and activated antioxidant response elements (ARE), leading to increased expression of protective proteins like HO-1 .
Study 2: Anticancer Activity
Another investigation into piperazine derivatives revealed that certain analogs significantly inhibited cell growth in RET-driven tumors. These findings suggest that the structural features of this compound could be optimized for enhanced anticancer efficacy .
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c29-22(24-11-10-18-16-25-21-9-5-4-8-20(18)21)17-26-23(30)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-9,16,25H,10-15,17H2,(H,24,29)(H,26,30) |
InChI Key |
VYXMQRQIXKTRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.